
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a chemical compound that is widely used in scientific research. This compound is also known as TMC and is a derivative of naphthalene. TMC is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of TMC involves the reaction of the carbonyl group with ROS, which leads to the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. TMC is highly specific for ROS and does not react with other cellular components, which makes it an ideal probe for the detection of ROS.
Biochemical and Physiological Effects:
TMC has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of TMC is its high sensitivity and selectivity for ROS detection. It is also a non-toxic compound that can be easily synthesized in the laboratory. However, TMC has limitations in terms of its stability and solubility. It is sensitive to light and air, and it can degrade over time. TMC is also insoluble in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of TMC in scientific research. One potential application is in the development of new drugs for the treatment of ROS-related diseases, such as cancer and cardiovascular disease. TMC can be used as a screening tool for the identification of compounds that can reduce ROS levels in living cells and tissues. Another potential application is in the development of new imaging techniques for the detection of ROS in vivo. TMC can be conjugated to other imaging agents, such as nanoparticles or magnetic resonance imaging (MRI) contrast agents, to create new imaging probes for the detection of ROS in living organisms.
Conclusion:
In conclusion, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a versatile compound that has a wide range of applications in scientific research. Its high sensitivity and selectivity for ROS detection make it an ideal probe for the study of oxidative stress and related diseases. TMC has the potential to be used in the development of new drugs and imaging techniques for the detection and treatment of ROS-related diseases.
Synthesemethoden
The synthesis of TMC involves the reaction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride. This reaction produces TMC as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TMC is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. TMC is a highly sensitive and selective probe for the detection of ROS, and it has been used in various studies to monitor the levels of ROS in living cells and tissues.
Eigenschaften
CAS-Nummer |
104224-50-2 |
|---|---|
Produktname |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride |
Molekularformel |
C15H19ClO |
Molekulargewicht |
250.76 g/mol |
IUPAC-Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C15H19ClO/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3 |
InChI-Schlüssel |
CPWIUCQCJRWWTH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






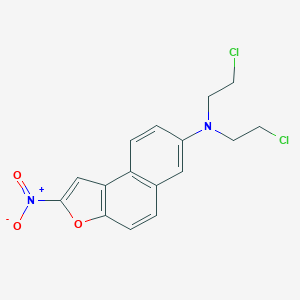
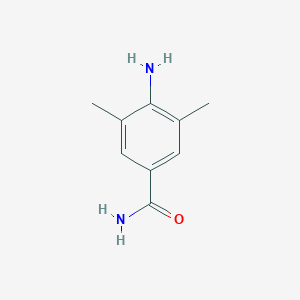
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
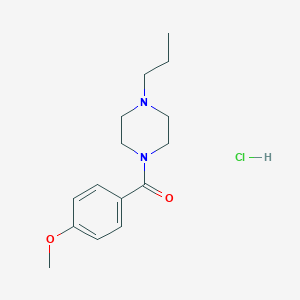
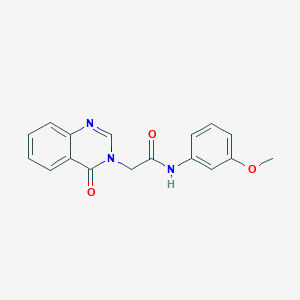

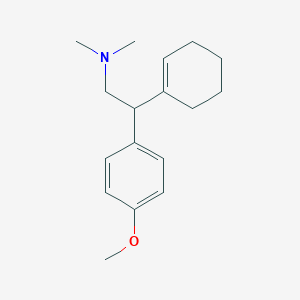

![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
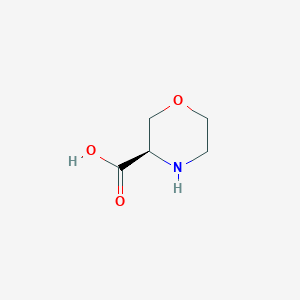
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)